2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one
Description
2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one is a halogenated aromatic ketone characterized by a chloro-substituted ethanone group attached to a 2-chloro-4,5-difluorophenyl ring. The compound’s electronic profile, influenced by electron-withdrawing chloro and fluoro substituents, likely enhances its stability and reactivity in nucleophilic substitutions or cross-coupling reactions .
Properties
CAS No. |
133117-00-7 |
|---|---|
Molecular Formula |
C8H4Cl2F2O |
Molecular Weight |
225.02 g/mol |
IUPAC Name |
2-chloro-1-(2-chloro-4,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Cl2F2O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 |
InChI Key |
IRFMSGMTDMINPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Reaction of Fluorobenzenes with Chloroacetyl Chloride in Ionic Liquids
A primary method to prepare halogenated acetophenones such as 2-chloro-1-(2,5-difluorophenyl)ethanone involves the Friedel-Crafts acylation of fluorobenzene derivatives with chloroacetyl chloride using ionic liquids as solvents and catalysts.
-
- Reactants: Fluorobenzene (or substituted fluorobenzenes) and chloroacetyl chloride.
- Solvent/Catalyst: Ionic liquids such as 1-ethyl-3-methylimidazolium chloride-aluminum chloride ([emim]Cl-AlCl3) or similar imidazolium-based ionic liquids.
- Temperature: 0 to 30 °C.
- Molar Ratios: Fluorobenzene to chloroacetyl chloride approximately 1.01–1.03:1; ionic liquid to chloroacetyl chloride around 0.5:1.
Procedure:
The fluorobenzene is reacted with chloroacetyl chloride in the presence of the ionic liquid catalyst. After completion, the product 2-chloro-4'-fluoroacetophenone is isolated by distillation directly from the reaction mixture.-
- Mild reaction conditions.
- Efficient separation by distillation.
- Ionic liquids provide a recyclable and environmentally friendlier medium compared to traditional Lewis acids.
This method is adaptable for preparing various chloro- and fluoro-substituted acetophenones, which are precursors to the target compound.
Halogenation and Fluorination Strategies
To achieve the specific substitution pattern of 2-chloro-4,5-difluorophenyl on the ethanone moiety, selective fluorination and chlorination steps are critical.
Selective Fluorination:
Fluorine atoms are introduced on the aromatic ring using fluorinated starting materials such as 2,5-difluorobenzene derivatives or via electrophilic fluorination techniques.Chlorination:
The chloro substituent at the 2-position of the ethanone side chain is generally introduced via the use of chloroacetyl chloride in the Friedel-Crafts step or by chlorination of the acetophenone intermediate.
These halogenation steps require careful control to avoid poly-substitution or undesired positional isomers.
Catalytic Reduction for Chiral Alcohol Derivatives (Related Preparation Insight)
While the target compound is a ketone, related compounds such as 2-chloro-1-(3,4-difluorophenyl)ethanol are prepared via catalytic hydrogen transfer reduction of the ketone precursor. This provides insight into the handling and transformation of similar substrates.
-
- Rhodium (Rh) or Iridium (Ir) complexes with halide ligands.
- Chiral catalysts of formulae involving Rh or Ir coordinated with chlorine, bromine, or iodine.
-
- Formic acid combined with tertiary amines such as triethylamine.
- Sodium formate with formic acid.
-
- Substrate to catalyst molar ratio: ≥ 200:1, preferably ≥ 1000:1.
- Solvent: Toluene.
- Temperature: Room temperature to reflux.
- Reaction time: Overnight.
-
- High enantiomeric excess (ee) values (~98%).
- High purity products with low catalyst loading, reducing costs and environmental impact.
This method, although focused on the reduction to alcohol, demonstrates the synthetic versatility and catalyst efficiency applicable to halogenated acetophenone derivatives.
Summary Table of Key Preparation Methods
Research Findings and Analytical Data
Catalyst Efficiency:
The use of Rh and Ir catalysts with formic acid/triethylamine systems allows for very low catalyst loading (down to 0.00066 eq) while maintaining high enantioselectivity and yield, beneficial for scale-up and industrial production.Purity and Enantiomeric Excess:
Chiral high-performance liquid chromatography (HPLC) confirms the high purity and optical activity of products, with ee values reaching 98–100% depending on the method.Environmental and Cost Considerations: The ionic liquid-mediated Friedel-Crafts acylation avoids traditional corrosive Lewis acids, reducing waste and improving safety. Catalytic hydrogen transfer methods reduce the need for gaseous hydrogen, enhancing operational safety and lowering cost.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of 2-chloro-1-(2-chloro-4,5-difluorophenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(2-chloro-4,5-difluorophenyl)acetic acid.
Scientific Research Applications
2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals[][6].
Mechanism of Action
The mechanism by which 2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Compound 5a: 2-Chloro-1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one
- Structure : Features a pyrazole-furan hybrid scaffold with 4-chlorophenyl and 4-methoxyphenyl substituents.
- Synthesis : Prepared via reaction of precursor 4a with chloroacetyl chloride (45% yield, m.p. 145–148°C) .
- Reactivity: The pyrazole ring in 5a may participate in hydrogen bonding, influencing crystallinity and biological interactions .
Compound GF36681: 2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one
- Structure : Contains a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane system.
- Properties : Molecular weight 219.66, stored at 2–8°C, suggesting thermal sensitivity .
- Solubility: Likely lower aqueous solubility compared to the target compound due to the non-polar spiro framework.
Piperazine-Linked Methanone Derivative
- Structure : (2-Chloro-4,5-difluorophenyl) group attached to a piperazine ring bearing nitro and tricyclodecane substituents .
- Electron Effects: The nitro group strongly withdraws electrons, possibly accelerating electrophilic reactions at the ketone moiety.
Physicochemical and Functional Comparisons
Biological Activity
2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one, also known by its CAS number 121872-94-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C₈H₅ClF₂O
- Molecular Weight : 190.57 g/mol
- CAS Number : 121872-94-4
- MDL Number : MFCD00671761
Biological Activity Overview
The biological activity of 2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one has been explored primarily in the context of antifungal and anticancer properties. The compound's structural features, particularly the presence of halogen substituents, significantly influence its bioactivity.
Antifungal Activity
Research indicates that compounds with similar structural characteristics exhibit notable antifungal activity against Candida species. For instance, derivatives with halogen substitutions have shown varying degrees of effectiveness:
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| 2-Chloro-1-(2,4-difluorophenyl)ethanone | 0.020 | C. albicans |
| 2-Chloro-1-(3,4-difluorophenyl)ethanone | 0.210 | C. albicans |
| 2,4-Dichlorinated derivatives | 0.00035 | C. albicans |
The minimal inhibitory concentration (MIC) values suggest that the presence of chlorine and fluorine atoms enhances the antifungal potency of these compounds compared to their unsubstituted counterparts .
Anticancer Activity
In addition to antifungal properties, the compound's potential anticancer activity has been investigated. Studies have shown that certain derivatives exhibit moderate to significant efficacy against various cancer cell lines:
| Compound | IC₅₀ (µM) | Cancer Type |
|---|---|---|
| Compound A | 57.3 | Breast Cancer |
| Compound B | 70.3 | Ovarian Cancer |
These findings indicate that the compound may inhibit specific pathways involved in cancer cell proliferation, although further studies are needed to elucidate the precise mechanisms .
The mechanisms through which 2-Chloro-1-(2-chloro-4,5-difluorophenyl)ethan-1-one exerts its biological effects are not fully understood but are believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in fungal and cancer cell metabolism.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity and function.
Case Studies
Several studies have highlighted the efficacy of this compound in laboratory settings:
-
Study on Antifungal Efficacy :
- Researchers tested various halogenated derivatives against Candida albicans.
- Results demonstrated that compounds with multiple halogen substitutions had significantly lower MIC values compared to those with fewer substitutions.
-
Study on Anticancer Properties :
- A series of synthesized derivatives were evaluated for their ability to inhibit PARP1 activity in breast cancer cells.
- The most active derivative showed an IC₅₀ comparable to established chemotherapeutics.
Q & A
Q. Basic
- ¹H/¹³C NMR :
- Aromatic protons (δ 7.2–7.8 ppm, multiplet splitting due to fluorine coupling).
- Carbonyl carbon (δ 195–200 ppm, deshielded by electron-withdrawing substituents).
- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹.
- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 238.98 (Cl/F isotopes cause splitting) .
How can researchers address discrepancies in reported melting points or spectral data attributed to polymorphic forms?
Advanced
Polymorphism arises from solvent-dependent crystallization:
- Recrystallization screening : Test solvents (e.g., acetone, toluene) to isolate distinct polymorphs.
- Differential Scanning Calorimetry (DSC) : Identify endothermic peaks corresponding to phase transitions.
- Variable-temperature XRD : Compare unit-cell parameters across thermal gradients. For example, a study on 2-chloro-4'-hydroxyacetophenone revealed a 5°C mp variation between orthorhombic and monoclinic forms .
What safety protocols are critical when handling this compound, given its toxicity profile?
Q. Basic
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4; LD₅₀ >300 mg/kg).
- Spill management : Neutralize with sodium bicarbonate, then adsorb with vermiculite.
- Waste disposal : Incinerate in halogen-approved containers to prevent dioxin formation .
What mechanistic insights explain its reactivity in cross-coupling reactions for heterocyclic synthesis?
Advanced
The electron-deficient aryl ring facilitates nucleophilic aromatic substitution (SNAr):
- Kinetic studies : Second-order rate constants (k₂) for reactions with amines correlate with Hammett σₚ values of substituents (ρ ≈ +3.2, indicating strong electrophilicity).
- DFT calculations : LUMO localization on the carbonyl-adjacent carbon supports regioselective attack.
- Byproduct analysis : Competing Fries rearrangement is suppressed by using low-dielectric solvents (e.g., DCE) .
How do steric and electronic effects of the 4,5-difluoro substituents influence its reactivity compared to mono-halogenated analogs?
Q. Advanced
- Steric effects : The 4,5-difluoro groups create a planar aromatic system, reducing steric hindrance for π-π stacking in catalyst binding (e.g., Pd(PPh₃)₄ in Suzuki couplings).
- Electronic effects : Fluorine’s -I effect increases the electrophilicity of the carbonyl carbon by ~15% (measured via ¹³C NMR chemical shifts), accelerating nucleophilic additions versus mono-chloro analogs .
What analytical strategies validate purity in the presence of common byproducts like dehalogenated derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
